molecular formula C13H13NO2 B6366761 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol CAS No. 1261971-88-3

2-(4-Methoxy-2-methylphenyl)pyridin-3-ol

Cat. No.: B6366761
CAS No.: 1261971-88-3
M. Wt: 215.25 g/mol
InChI Key: KZIZADOIXIILCC-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a 4-methoxy-2-methylphenyl group at the 2-position. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring influence electronic properties, while the hydroxyl (-OH) group enhances hydrogen-bonding capability, which may impact solubility and biological activity .

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-8-10(16-2)5-6-11(9)13-12(15)4-3-7-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIZADOIXIILCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682776
Record name 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-88-3
Record name 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with pyridine-3-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the compound. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted pyridine or phenyl compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 253.67 Cl (4-position), -OCH₃ (2-position) Antimicrobial activity, halogenated analog
4-(2-Methoxyphenyl)-2-phenylpyridine C₁₈H₁₅NO 261.32 Phenyl (2-position), -OCH₃ Used in materials science; lower polarity
Schiff base metal complexes (Fe(II), Cd(II)) Varies ~300–400 Hydroxy-methoxybenzylidene Antimicrobial activity via metal coordination
2-Amino-4-(2-chloro-5-aryl)pyridines C₁₈H₁₄ClN₃ 315.78 Cl, aryl groups High melting points (268–287°C), antiviral potential

Key Observations:

  • The methyl group in 2-(4-Methoxy-2-methylphenyl)pyridin-3-ol may improve lipophilicity compared to chloro-substituted analogs . Halogens (e.g., Cl): Introduce electron-withdrawing effects, altering binding affinity in biological systems. Chlorinated analogs (e.g., 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) show enhanced antimicrobial activity compared to non-halogenated derivatives .

Physicochemical Properties

  • Melting Points: Pyridine derivatives with hydroxyl groups (e.g., Schiff base ligands) exhibit higher melting points (>250°C) due to hydrogen bonding . The target compound’s hydroxyl and methoxy groups likely result in a similar range.
  • Solubility: The hydroxyl group improves water solubility relative to non-polar analogs like 4-(2-methoxyphenyl)-2-phenylpyridine .

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